N-(4-amino-2-bromophenyl)methanesulfonamide
Description
Contextualization of Aryl Methanesulfonamide (B31651) Chemistry
Aryl methanesulfonamides are a class of organic compounds characterized by a methanesulfonamide group (-SO2CH3) attached to an aryl (aromatic ring) substituent. The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents. nih.govrsc.org This prevalence is due to the sulfonamide moiety's ability to mimic a p-aminobenzoic acid (PABA) structure, which is crucial for the synthesis of folic acid in bacteria. This mimicry leads to the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for bacterial growth, bestowing many sulfonamide-containing compounds with antimicrobial properties.
Beyond their antibacterial applications, aryl sulfonamides are found in drugs targeting a diverse range of conditions, including viral infections, cancer, and inflammatory diseases. nih.gov The methanesulfonamide group, in particular, offers a combination of desirable physicochemical properties, such as metabolic stability and the capacity to engage in hydrogen bonding, which are critical for effective drug-receptor interactions. The synthesis of aryl sulfonamides is a well-established area of organic chemistry, with methods ranging from classical reactions of anilines with sulfonyl chlorides to modern palladium-catalyzed cross-coupling reactions. wordpress.com
Importance of Brominated Aminophenyl Sulfonamide Scaffolds in Organic Synthesis
The brominated aminophenyl sulfonamide scaffold, as seen in N-(4-amino-2-bromophenyl)methanesulfonamide, represents a versatile building block in organic synthesis. The presence of multiple functional groups—an amino group, a bromo group, and a sulfonamide—on a phenyl ring provides several strategic advantages for synthetic chemists.
The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide range of substituents at the bromine-bearing position, enabling the construction of complex molecular architectures. The amino group can be readily acylated, alkylated, or diazotized, offering another avenue for molecular diversification. Furthermore, the interplay between the electronic nature of the amino and bromo substituents can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Scope and Research Trajectory for this compound
This compound is primarily recognized as a synthetic intermediate. Its chemical structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The strategic placement of the amino, bromo, and methanesulfonamide groups allows for sequential and regioselective modifications.
While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its utility can be inferred from studies on analogous compounds. For instance, the related compound, N-(2-bromophenyl)methanesulfonamide, has been utilized in the synthesis of complex heterocyclic structures through intramolecular ring-opening reactions of azetidines. acs.org This suggests a likely research trajectory for this compound as a key building block in the development of novel pharmaceutical agents and other functional organic materials. The presence of the additional amino group in the 4-position offers further opportunities for derivatization and the introduction of pharmacologically relevant moieties.
Chemical Properties and Data
| Property | Value |
| CAS Number | 1156352-26-9 |
| Molecular Formula | C7H9BrN2O2S |
| Molecular Weight | 265.13 g/mol |
| Synonyms | Methanesulfonamide, N-(4-amino-2-bromophenyl)- |
A hydrochloride salt of this compound is also known, with the CAS number 2580230-81-3.
Due to the nature of this compound as a synthetic intermediate, extensive, publicly available, peer-reviewed spectroscopic and crystallographic data are limited. Characterization is typically performed by the end-user as part of the quality control for their specific synthetic application.
Properties
IUPAC Name |
N-(4-amino-2-bromophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFULSAWOMTSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156352-26-9 | |
| Record name | N-(4-amino-2-bromophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 4 Amino 2 Bromophenyl Methanesulfonamide
Direct Sulfonylation Approaches
Direct sulfonylation methods aim to introduce the methanesulfonyl group onto a pre-functionalized aniline (B41778) ring in a single step. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.
Amination-Sulfonylation Protocols from Precursors
Recent advancements in synthetic chemistry have led to the development of protocols that can be adapted for the direct sulfonylation of aniline derivatives. One such promising method is visible-light-mediated sulfonylation. scispace.comnih.govnih.govrsc.orgscispace.com This approach typically involves the reaction of an aniline derivative with a sulfonyl chloride or a sulfinate salt in the presence of a photocatalyst and a suitable oxidant. The reaction proceeds through the generation of a sulfonyl radical, which then reacts with the electron-rich aniline ring. For the synthesis of N-(4-amino-2-bromophenyl)methanesulfonamide, a potential precursor would be 2-bromo-1,4-phenylenediamine. The direct sulfonylation would ideally occur selectively at the amino group positioned para to the bromine atom due to steric hindrance at the ortho position.
Key features of photoredox-catalyzed sulfonylation include mild reaction conditions, often at room temperature, and a broad tolerance for various functional groups. scispace.com The choice of photocatalyst, such as iridium or ruthenium complexes, and the oxidant are critical for the efficiency of the reaction.
Optimization of Reaction Conditions and Yields
The optimization of direct sulfonylation reactions is crucial to maximize the yield of the desired product and minimize side reactions. Key parameters that are typically optimized include the choice of solvent, base, temperature, and catalyst system. For visible-light-mediated reactions, the wavelength and intensity of the light source are also important variables.
In the context of sulfonating substituted anilines, both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated. scispace.com Halogen substituents, such as the bromine atom in the target molecule, are also compatible with these photoredox conditions. scispace.com The table below summarizes the scope of aniline substrates in a typical visible-light-mediated sulfonylation reaction, demonstrating the potential applicability to a precursor like 2-bromo-1,4-phenylenediamine.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | N,N-dimethylaniline | N,N-dimethyl-2-(phenylsulfonyl)aniline | 85 |
| 2 | 4-methoxy-N,N-dimethylaniline | 4-methoxy-N,N-dimethyl-2-(phenylsulfonyl)aniline | 92 |
| 3 | 4-bromo-N,N-dimethylaniline | 4-bromo-N,N-dimethyl-2-(phenylsulfonyl)aniline | 78 |
| 4 | 1,3-phenylenediamine | 4-amino-2-(phenylsulfonyl)aniline | 65 |
| Data is representative of typical yields for visible-light-mediated sulfonylation of aniline derivatives and serves as an illustrative example. |
Palladium-Catalyzed Cross-Coupling Strategies in Aryl Methanesulfonamide (B31651) Synthesis
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-nitrogen bonds. These methods can be effectively applied to the synthesis of N-aryl methanesulfonamides.
Precursor Coupling Reactions for Aryl Ring Formation
A highly effective method for the synthesis of N-aryl methanesulfonamides is the palladium-catalyzed N-arylation of methanesulfonamide with an appropriate aryl halide. organic-chemistry.orgnih.gov In the context of synthesizing this compound, a suitable precursor would be a dihaloaniline derivative, such as 1,3-dibromo-4-aminobenzene or a protected version thereof. The cross-coupling reaction would involve the selective reaction of methanesulfonamide at one of the C-Br bonds.
This approach is particularly advantageous as it avoids the use of potentially genotoxic sulfonyl chlorides and anilines in the final step. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Ligand and Catalyst System Optimization for Bromine Functionalization
The success of the palladium-catalyzed N-arylation of methanesulfonamide is highly dependent on the choice of the ligand and the palladium precatalyst. Bulky, electron-rich phosphine ligands, such as t-BuXPhos, have been shown to be particularly effective for this transformation. organic-chemistry.org The catalyst system often consists of a palladium source like [Pd(allyl)Cl]₂. The choice of base and solvent also plays a critical role in the reaction's efficiency.
The reaction conditions are generally mild, with temperatures typically around 80°C, and show excellent functional group tolerance. organic-chemistry.org This method has been successfully applied to a wide range of aryl bromides and chlorides, achieving high yields. Below is a table summarizing the optimized conditions and yields for the Pd-catalyzed coupling of methanesulfonamide with various aryl bromides.
| Entry | Aryl Bromide | Ligand | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 95 |
| 2 | 4-Bromotoluene | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 91 |
| 4 | 2-Bromopyridine | t-BuXPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | 2-MeTHF | 85 |
| Data is based on a general protocol for the Pd-catalyzed N-arylation of methanesulfonamide and illustrates the high efficiency of this method. organic-chemistry.org |
Multi-Step Synthesis Pathways
Multi-step synthesis provides a reliable and often necessary alternative when direct methods are not feasible or when starting from readily available and inexpensive materials. A plausible multi-step synthesis for this compound can be designed starting from 4-nitroaniline (B120555).
The initial step involves the regioselective bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline (B50497). This reaction can be carried out using ammonium (B1175870) bromide and hydrogen peroxide in acetic acid, providing the desired product in good yield. nih.gov
The subsequent step is the reduction of the nitro group in 2-bromo-4-nitroaniline to an amino group, affording 2-bromo-1,4-phenylenediamine. This reduction can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. researchgate.netkau.edu.sa
The final step is the selective sulfonylation of 2-bromo-1,4-phenylenediamine with methanesulfonyl chloride. Due to the electronic and steric environment, the sulfonylation is expected to occur preferentially at the amino group at the 4-position, which is para to the bromine atom and less sterically hindered than the amino group at the 1-position. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. To enhance selectivity, the more reactive amino group at the 4-position could be selectively acylated, followed by sulfonylation of the remaining amino group, and subsequent deprotection of the acyl group.
| Step | Reactant | Reagents | Product | Reference |
| 1 | 4-Nitroaniline | NH₄Br, H₂O₂ | 2-Bromo-4-nitroaniline | nih.gov |
| 2 | 2-Bromo-4-nitroaniline | SnCl₂·2H₂O, HCl | 2-Bromo-1,4-phenylenediamine | researchgate.netkau.edu.sa |
| 3 | 2-Bromo-1,4-phenylenediamine | CH₃SO₂Cl, Pyridine | This compound | General Method |
Strategies for Introducing Amino and Bromo Substituents
The introduction of amino and bromo substituents onto an aromatic ring is a fundamental process in organic synthesis. The order of introduction is critical and is governed by the directing effects of the substituents already present on the ring. In the case of this compound, the amino and bromo groups are ortho to each other, and the amino group is para to the methanesulfonamide group.
A common and effective strategy begins with a commercially available substituted aniline, such as 4-nitroaniline. The nitro group is a strong deactivating group and a meta-director. However, the amino group (after protection or as a nitro group) is an ortho, para-director.
A plausible route starts with the bromination of 4-nitroaniline. The amino group in 4-nitroaniline is strongly deactivated by the para-nitro group, but it still directs incoming electrophiles to the ortho position. Thus, electrophilic bromination of 4-nitroaniline can selectively introduce a bromine atom at the 2-position. A documented method for this transformation involves treating 4-nitroaniline with ammonium bromide and hydrogen peroxide in acetic acid. nih.govresearchgate.net This reaction provides the key intermediate, 2-bromo-4-nitroaniline.
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-Nitroaniline | Ammonium Bromide, Hydrogen Peroxide | Acetic Acid | 3 hours | Not specified | nih.govresearchgate.net |
This table presents a reported method for the synthesis of 2-bromo-4-nitroaniline, a key intermediate.
Sequential Functional Group Interconversions
With 2-bromo-4-nitroaniline in hand, the next steps involve the introduction of the methanesulfonamide group and the conversion of the nitro group to an amino group.
The synthesis of the sulfonamide can be achieved by reacting the amino group of 2-bromo-4-nitroaniline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction forms the N-S bond of the sulfonamide. However, a more common route involves the reduction of the nitro group at a later stage. Therefore, the more logical sequence is the methanesulfonylation of 2-bromo-4-nitroaniline to yield N-(2-bromo-4-nitrophenyl)methanesulfonamide. This intermediate is documented in chemical databases, suggesting its viability in a synthetic pathway. nih.gov The reaction of 2-bromo-4-nitroaniline with methanesulfonyl chloride would proceed as a nucleophilic attack of the amino group on the sulfur atom of the sulfonyl chloride.
The final step in the synthesis is the reduction of the nitro group in N-(2-bromo-4-nitrophenyl)methanesulfonamide to the desired amino group. This transformation can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with hydrogen gas and a metal catalyst (such as palladium on carbon), or chemical reduction with metals in acidic media (like tin or iron in hydrochloric acid). The choice of reducing agent is important to ensure that other functional groups in the molecule, such as the bromo and sulfonamide groups, remain intact.
| Substrate Type | Reagents | Catalyst | Solvent | General Observations |
| Aromatic Nitro Compounds | H₂ | Pd/C | Ethanol, Methanol, or Ethyl Acetate | Generally high yields, clean reaction. |
| Aromatic Nitro Compounds | SnCl₂·2H₂O | - | Ethanol or Ethyl Acetate | Effective and widely used method. |
| Aromatic Nitro Compounds | Fe/HCl | - | Water, Ethanol | Classical method, often used in industrial synthesis. |
This table summarizes common methods for the reduction of aromatic nitro compounds to anilines, a key step in the synthesis of the target molecule.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved by using less hazardous reagents, replacing volatile organic solvents, and improving atom economy.
For the bromination step, traditional methods often use liquid bromine, which is highly toxic and corrosive. acs.org Greener alternatives have been developed that generate bromine in situ. For instance, the use of potassium bromide with an oxidant like ceric ammonium nitrate (B79036) in an ethanol-water mixture is a safer approach. acs.org Another eco-friendly method employs a bromide-bromate solution, which generates hypobromous acid as the reactive species, avoiding the use of liquid bromine and harsh catalysts. researchgate.net The AlBr₃-Br₂ system in water has also been reported as a recyclable system for the bromination of anilines and phenols. researchgate.net
In the synthesis of sulfonamides, the conventional use of sulfonyl chlorides can be associated with the generation of acidic byproducts. Greener methods for sulfonamide synthesis are being explored. One approach involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, followed by reaction with an amine in more environmentally friendly solvents like water or ethanol. researchgate.net The use of water as a solvent for the reaction between amines and arylsulfonyl chlorides, omitting the need for organic bases, has also been described as a facile and environmentally benign method. rsc.org Electrochemical methods are also emerging as a sustainable alternative for the synthesis of aromatic sulfonamides, avoiding harsh conditions. chemistryworld.com
The reduction of the nitro group can also be made greener. While catalytic hydrogenation is already a relatively clean method, the use of metal reductants like iron in acidic water is also considered a green option due to the low cost and low toxicity of iron.
By incorporating these greener alternatives, the synthesis of this compound can be made more sustainable and environmentally responsible.
Mechanistic Investigations of Reactions Involving the N 4 Amino 2 Bromophenyl Methanesulfonamide Core
Reaction Kinetics and Rate Determinations
Detailed kinetic studies on reactions involving N-(4-amino-2-bromophenyl)methanesulfonamide are not extensively reported in the public domain. However, the reactivity of this molecule is largely dictated by the principles of nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The rates of these reactions are influenced by factors such as the nature of the nucleophile, the solvent, temperature, and the presence of a catalyst.
For a typical SNAr reaction on the this compound core, the rate-determining step is generally the initial attack of the nucleophile on the aromatic ring, leading to the formation of a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is significantly influenced by the electronic effects of the substituents.
To illustrate the expected kinetic behavior, a hypothetical data table for a substitution reaction is presented below. This data is based on general principles of SNAr reactions and is intended for illustrative purposes.
| Reaction Parameter | Value | Effect on Rate |
| Nucleophile Concentration | Increased | Rate Increase |
| Temperature | Increased | Rate Increase |
| Solvent Polarity | Increased | Rate Increase |
| Leaving Group | Br | Moderate Rate |
This table presents hypothetical data for illustrative purposes.
Elucidation of Reaction Pathways and Transition States
The reaction pathways for this compound are primarily centered on the reactivity of the C-Br bond. Two major pathways can be considered:
Nucleophilic Aromatic Substitution (SNAr): In the absence of a metal catalyst, a strong nucleophile can directly displace the bromide ion. The reaction proceeds through a two-step addition-elimination mechanism. The initial addition of the nucleophile forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The transition state for this step is highly stabilized by electron-withdrawing groups. The subsequent elimination of the bromide ion restores the aromaticity of the ring.
Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination provide a milder and more versatile route for C-N bond formation. The catalytic cycle for a palladium-catalyzed amination typically involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center.
Deprotonation: A base deprotonates the coordinated amine to form an amido ligand.
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.
Computational studies on similar aryl bromide systems suggest that the oxidative addition is often the rate-determining step in the catalytic cycle. The transition state for this step involves the interaction of the palladium center with the C-Br bond.
Role of Substituent Electronic Effects (Bromine, Amino, Sulfonamide) on Reactivity
The reactivity of the this compound core is a fine balance of the electronic effects of its three key substituents:
Bromine: As a halogen, bromine is an inductively electron-withdrawing group and a resonance electron-donating group. Its primary role in the context of these reactions is as a good leaving group in both SNAr and metal-catalyzed processes.
Amino Group (-NH2): The amino group is a strong electron-donating group through resonance and a weak inductively withdrawing group. Its powerful +R effect increases the electron density of the aromatic ring, particularly at the ortho and para positions. This deactivates the ring towards nucleophilic attack in SNAr reactions. However, in electrophilic aromatic substitution, it is a strong activating group.
Sulfonamide Group (-NHSO2CH3): The methanesulfonamide (B31651) group is a moderately electron-withdrawing group through induction due to the electronegativity of the oxygen and sulfur atoms. Its effect on the aromatic ring is to decrease the electron density, thereby activating the ring towards nucleophilic attack.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SNAr Reactivity |
| -Br | -I | +R (weak) | Leaving Group |
| -NH2 | -I (weak) | +R (strong) | Deactivating |
| -NHSO2CH3 | -I | -R (weak) | Activating |
This table provides a qualitative summary of the electronic effects of the substituents.
Influence of Catalysis in Transformations
Catalysis is pivotal for achieving efficient and selective transformations of this compound, particularly for C-N bond formation. Palladium-based catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are commonly employed in Buchwald-Hartwig amination reactions.
The choice of catalyst and ligand system can significantly influence the reaction outcome:
Palladium Precursor: Pd(OAc)2 and Pd2(dba)3 are common choices.
Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
Base: A strong, non-nucleophilic base like NaOtBu or K3PO4 is required to deprotonate the amine nucleophile.
The catalyst not only accelerates the reaction but can also control the selectivity, allowing for transformations that are not feasible under non-catalytic conditions. For instance, the coupling of weakly nucleophilic amines is often only possible with the aid of a suitable catalyst.
Stereochemical Considerations in Derivatives
When this compound is used as a scaffold to synthesize chiral molecules, stereochemical considerations become paramount. If a reaction involving this core creates a new stereocenter, the potential for diastereomeric or enantiomeric products exists.
For example, if a chiral amine is used as a nucleophile in a substitution reaction, the product will be a chiral molecule. The stereochemical outcome of such a reaction would depend on the mechanism. In a direct SNAr reaction, the stereochemistry of the nucleophile is retained in the product. In metal-catalyzed reactions, the stereochemical integrity is also generally preserved, although racemization can occur under certain conditions.
The synthesis of stereochemically pure derivatives often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Subsequent purification techniques, such as chiral chromatography, may be necessary to separate stereoisomers. As of now, specific studies detailing the stereoselective synthesis of derivatives from this compound are not widely available, representing an area for future research.
Structural Elucidation and Conformational Analysis of N 4 Amino 2 Bromophenyl Methanesulfonamide and Its Analogs
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(4-amino-2-bromophenyl)methanesulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the sulfonamide (NH) proton, and the methyl (CH₃) protons.
Aromatic Region: The trisubstituted benzene (B151609) ring will exhibit a complex splitting pattern. The proton at C5 (ortho to the amino group) is expected to be a doublet, coupled to the proton at C6. The proton at C3 (ortho to the bromine) would likely appear as a doublet coupled to the proton at C6. The proton at C6, being coupled to both H3 and H5, should appear as a doublet of doublets. The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing bromine and methanesulfonamide (B31651) groups will deshield adjacent protons, shifting them downfield.
Amine and Sulfonamide Protons: The NH₂ and NH protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.
Methyl Protons: The methyl group of the methanesulfonamide moiety (SO₂CH₃) is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5-3.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-3 | 7.0 - 7.5 | d |
| Aromatic H-5 | 6.7 - 7.2 | d |
| Aromatic H-6 | 6.8 - 7.3 | dd |
| NH₂ | 3.5 - 5.0 | br s |
| NH-SO₂ | 8.0 - 9.5 | br s |
| SO₂-CH₃ | 2.8 - 3.2 | s |
Note: Predicted values are based on the analysis of analogous compounds and substituent effects. d = doublet, dd = doublet of doublets, br s = broad singlet, s = singlet.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. nih.gov Each unique carbon atom in the molecule gives a distinct signal. For this compound, signals are expected for the six aromatic carbons and the one methyl carbon.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the amino group (C4) will be shielded and appear at a lower chemical shift. Conversely, the carbons attached to the bromine (C2) and the methanesulfonamide group (C1) will be deshielded.
Methyl Carbon: The methyl carbon of the methanesulfonamide group will appear at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-NSO₂) | 135 - 145 |
| C2 (C-Br) | 110 - 120 |
| C3 | 125 - 135 |
| C4 (C-NH₂) | 140 - 150 |
| C5 | 115 - 125 |
| C6 | 120 - 130 |
| SO₂-CH₃ | 35 - 45 |
Note: Predicted values are based on additivity rules and data from similar substituted benzene derivatives.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning ¹H and ¹³C signals and elucidating complex structures. emerypharma.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. libretexts.org For the target molecule, COSY would confirm the coupling between the aromatic protons H3, H5, and H6, helping to definitively assign their positions on the ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signals for the aromatic C-H carbons (C3, C5, C6) and the methyl carbon would be identified.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, HMBC could show a correlation from the NH proton to the C1 carbon, and from the methyl protons to the sulfur atom's attached carbon, confirming the connectivity of the methanesulfonamide group.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies.
N-H Stretching: The amino (NH₂) and sulfonamide (NH) groups will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The NH₂ group typically exhibits two bands corresponding to asymmetric and symmetric stretching, while the sulfonamide NH stretch appears as a single band. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) is a strong IR absorber and shows two intense bands corresponding to asymmetric and symmetric stretching, typically in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. rsc.org
C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-N and C-Br Stretching: The C-N and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.
Table 3: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine & Sulfonamide) | 3200 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O Symmetric Stretch | 1150 - 1180 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric bonds.
Aromatic Ring Vibrations: The substituted benzene ring often gives rise to strong and sharp signals in the Raman spectrum, which are useful for characterizing the substitution pattern.
Sulfonyl Group Vibrations: The symmetric S=O stretching vibration, which is strong in the IR spectrum, is also typically strong in the Raman spectrum. kau.edu.sa
C-Br and C-S Bonds: The C-Br and C-S stretching vibrations, which can be weak in the IR spectrum, may show more prominent signals in the Raman spectrum.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through controlled fragmentation. High-resolution techniques provide exact mass measurements, enabling the confirmation of the elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound without causing significant premature fragmentation. In ESI-MS, the analyte is ionized, typically by protonation, to form a pseudomolecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides a direct measure of the compound's molecular weight.
For this compound (C₇H₉BrN₂O₂S), the expected protonated molecule [M+H]⁺ would exhibit a characteristic isotopic pattern due to the presence of bromine (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br), appearing as two peaks of nearly equal intensity separated by 2 Da. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | C₇H₁₀BrN₂O₂S⁺ | 264.96 | 266.96 |
This table is based on theoretical calculations for the specified compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the molecular formula C₇H₉BrN₂O₂S by matching the experimentally measured exact mass of the [M+H]⁺ ion to its calculated theoretical value. This level of precision is invaluable for confirming the identity of a newly synthesized compound and differentiating it from potential isomers or impurities. nih.gov
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
| [M+H]⁺ | C₇H₁₀BrN₂O₂S⁺ | 264.9647 | 266.9627 |
This table is based on theoretical calculations for the specified compound.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) analysis involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to construct an electron density map, from which the positions of the atoms in the crystal's unit cell can be determined. nih.govmdpi.com For analogs such as N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, SCXRD studies have revealed key structural parameters. researchgate.net A similar analysis for this compound would provide definitive proof of its covalent structure and stereochemistry.
Table 3: Representative Crystallographic Data for a Sulfonamide Analog
| Parameter | Value (for N-(4-Bromophenyl)-4-methoxybenzenesulfonamide) |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 7.747(3) |
| b (Å) | 10.151(4) |
| c (Å) | 34.333(12) |
| V (ų) | 2697.1(17) |
| Z | 8 |
| R-factor | 0.057 |
Data sourced from a study on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide for illustrative purposes. researchgate.net
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several key interactions are expected to dictate its supramolecular architecture.
Hydrogen Bonding : The presence of the amino (-NH₂) group (a hydrogen bond donor) and the sulfonyl group (-SO₂) (a strong hydrogen bond acceptor) suggests that N-H···O hydrogen bonds would be a primary motif in the crystal packing. researchgate.net These interactions often lead to the formation of chains or layers within the crystal structure. nih.gov
Halogen Bonding : The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen. These C-Br···O or C-Br···N interactions can play a significant role in directing the crystal packing arrangement. nih.gov
In the crystal structure of the related compound N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, molecules are linked by N-H···O and C-H···O intermolecular interactions, forming a two-dimensional supramolecular architecture. researchgate.net
For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H/H···O, C···H/H···C, and Br···H/H···Br contacts. The relative percentages of these contacts provide a clear picture of the hierarchy of interactions governing the crystal structure. For instance, in an analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, H···H (36.2%), C···H/H···C (21.6%), and Br···H/H···Br (10.8%) interactions were found to be the most significant contributors to the crystal packing. nih.gov
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromophenyl Analog
| Contact Type | Contribution (%) |
| H···H | 36.2 |
| C···H/H···C | 21.6 |
| N···H/H···N | 12.2 |
| Br···H/H···Br | 10.8 |
| O···H/H···O | 6.5 |
| Other | 12.7 |
Data represents findings for 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile and is illustrative of the technique. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to derivatives)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral molecules. While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a chiral center in an N-alkyl substituent on the sulfonamide or by using a chiral derivatizing agent.
Should a chiral derivative of this compound be prepared, CD spectroscopy would be an invaluable tool. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra, allowing for the determination of enantiomeric excess. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenters, sometimes with the aid of computational chemistry. nih.gov
For instance, if a racemic mixture of a chiral derivative were resolved, CD spectroscopy could be used to confirm the optical purity of each enantiomer. However, a review of the current literature did not yield specific examples of chiral derivatives of this compound that have been studied by chiroptical spectroscopy.
Quantum Chemical and Computational Studies of Molecular Structure and Reactivity of this compound
The study of this compound, a compound of interest in medicinal chemistry, is greatly enhanced by the application of quantum chemical and computational methods. These theoretical approaches provide profound insights into the molecule's electronic structure, stability, and reactivity, which are crucial for understanding its behavior at a molecular level.
Quantum Chemical and Computational Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of N-(4-amino-2-bromophenyl)methanesulfonamide, researchers can determine the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
For sulfonamides, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data from X-ray crystallography. mdpi.com In this compound, the geometry is influenced by the electronic effects of the substituents on the phenyl ring. The electron-donating amino group and the electron-withdrawing bromo and methanesulfonamide (B31651) groups interact, affecting the aromaticity and the planarity of the ring. The C-N bond length of the aniline (B41778) moiety is a key parameter influenced by substituent effects. Similarly, the geometry around the sulfur atom in the methanesulfonamide group typically adopts a tetrahedral arrangement.
Table 1: Representative Predicted Geometrical Parameters for N-Aryl Sulfonamides
| Parameter | Typical Value Range |
|---|---|
| C-S Bond Length | 1.75 - 1.78 Å |
| S-N Bond Length | 1.62 - 1.65 Å |
| S=O Bond Length | 1.43 - 1.45 Å |
| C-N (Aromatic) Bond Length | 1.40 - 1.43 Å |
| C-Br Bond Length | 1.88 - 1.92 Å |
| O-S-O Bond Angle | 118° - 122° |
Note: These are typical values for related structures and may vary for the specific molecule.
Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, reflecting its electron-donating character. Conversely, the LUMO is likely distributed over the methanesulfonamide and bromo-substituted parts of the molecule, which are more electron-withdrawing. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. semanticscholar.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, electron-rich areas, typically shown in red, are susceptible to electrophilic attack, while electron-deficient regions, often depicted in blue, are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the methyl group.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the prediction of various spectroscopic parameters. For instance, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These theoretical predictions can aid in the interpretation of experimental NMR spectra. researchgate.netnih.gov The accuracy of these predictions can be influenced by the choice of functional and basis set. nih.gov
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the S=O bonds. mdpi.com
Table 2: Representative Predicted ¹H NMR Chemical Shifts for N-Aryl Methanesulfonamide Derivatives
| Proton | Typical Chemical Shift Range (ppm) |
|---|---|
| Aromatic-H | 6.5 - 8.0 |
| NH (sulfonamide) | 8.0 - 10.0 |
| NH₂ (amino) | 3.5 - 5.0 |
Note: These are representative values and can be influenced by solvent and specific molecular structure.
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying transition states and intermediates, and calculating activation energies. For sulfonamides, computational studies have been used to investigate their degradation mechanisms, for example, through reactions with hydroxyl radicals. researchgate.netnih.gov Such models can predict the most likely sites of attack and the subsequent reaction pathways. For this compound, modeling could be used to explore its metabolic pathways or its interactions with biological targets.
Conformational Landscape Analysis
Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. The rotation around the S-N and C-N bonds in N-aryl sulfonamides gives rise to different spatial arrangements. acs.org Understanding the conformational preferences is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. Computational methods can map the potential energy surface as a function of key dihedral angles to identify the low-energy conformers. For N-aryl amides, conformational preferences are influenced by electronic repulsion and the degree of coplanarity between the aryl ring and the amide plane. nih.gov
Advanced Chemical Reactivity Studies and Functionalization Strategies
Electrophilic Aromatic Substitution Reactions
The aromatic ring of N-(4-amino-2-bromophenyl)methanesulfonamide is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating amino group (-NH2). This group directs incoming electrophiles to the ortho and para positions relative to itself.
Directing Effects : The substituents on the ring exhibit the following directing effects:
-NH2 group (at C4) : A strongly activating, ortho-, para-director. It directs incoming electrophiles to positions C3 and C5.
-Br group (at C2) : A deactivating, ortho-, para-director.
-NHSO2CH3 group (at C1) : A deactivating, ortho-, para-director. researchgate.net
The outcome of EAS reactions is overwhelmingly controlled by the strongly activating amino group. The position para to the amine (C1) is already substituted. The positions ortho to the amine are C3 and C5. Position C3 is sterically hindered by the adjacent bromine atom at C2. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.
Common EAS reactions include:
Halogenation : Reaction with bromine water or N-bromosuccinimide would likely lead to the introduction of a bromine atom at the C5 position. Given the high activation from the amino group, this reaction is expected to proceed under mild conditions. byjus.com
Nitration : Nitration presents a challenge as the strongly acidic conditions (e.g., HNO3/H2SO4) would protonate the basic amino group, forming an anilinium ion (-NH3+). byjus.com This ammonium (B1175870) group is a powerful deactivator and a meta-director, which would drastically alter the reactivity and regioselectivity of the ring. To achieve nitration at C5, protection of the amino group, for instance by acylation, would be necessary prior to the nitration step.
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring is the primary site for potential nucleophilic substitution. However, classical nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally not feasible. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this compound, the ring is electron-rich due to the amino group, making it highly deactivated towards nucleophilic attack.
Therefore, displacement of the bromide is not achieved by traditional SNAr mechanisms but is readily accomplished via transition-metal-catalyzed cross-coupling reactions, which are discussed in section 6.4.
Oxidation and Reduction Pathways
The functional groups of this compound present distinct sites for oxidation and reduction.
Oxidation : The primary aromatic amino group is susceptible to oxidation. Treatment with common oxidizing agents can lead to a variety of products. For instance, oxidation of anilines can proceed via one-electron pathways to form radical cations, which can then dimerize or polymerize. mdpi.comacs.org The oxidation of similar p-aminophenol derivatives is known to produce p-aminophenoxy free radicals, ultimately leading to polymeric materials. researchgate.net Depending on the oxidant and reaction conditions, products such as quinone-imines or azoxybenzenes could be formed. openaccessjournals.com
Reduction : The primary reduction pathway involves the bromine substituent. The C-Br bond can be cleaved via catalytic hydrogenation, a process known as hydrodehalogenation. Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, isopropanol), the bromine atom can be selectively removed and replaced with a hydrogen atom. organic-chemistry.orgcaltech.edu This reaction would yield N-(4-aminophenyl)methanesulfonamide. This method is generally chemoselective, leaving other functional groups like the amino and sulfonamide moieties intact. organic-chemistry.org
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The aryl bromide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the C2 position.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org This is a powerful method for synthesizing biaryl compounds. For the target molecule, a Suzuki reaction would introduce a new aryl or vinyl substituent at the C2 position. These reactions are typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and require a base. nih.govnih.govmdpi.com
Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. This would install an alkynyl group at the C2 position, providing a building block for further transformations.
Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl bromide with an amine, amide, or related nitrogen nucleophile. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of a wide variety of nitrogen-containing substituents at the C2 position. The reaction is catalyzed by palladium complexes with specialized, often bulky, phosphine ligands in the presence of a strong base. acsgcipr.orgbeilstein-journals.org
The following table details plausible conditions for these reactions based on studies of analogous substrates.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Expected Product at C2 |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Aryl group |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, DIPA | THF, DMF | Alkynyl group |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Amino group (NR₂) |
Derivatization at the Amino and Sulfonamide Moieties
Both the primary amino group and the sulfonamide moiety can be selectively functionalized.
Amino Group Derivatization : The primary amine at C4 is a potent nucleophile and can readily undergo standard transformations:
Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acetylated amide derivative. This is also a common strategy to protect the amino group and reduce its activating effect during other reactions like nitration.
Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) would form a secondary sulfonamide.
Alkylation : Direct alkylation can be challenging due to potential over-alkylation. Reductive amination with an aldehyde or ketone is a more controlled method to introduce alkyl substituents.
Sulfonamide Moiety Derivatization : The N-H proton of the methanesulfonamide (B31651) group is acidic and can be removed by a strong base. The resulting anion can, in principle, act as a nucleophile. evitachem.com For example, alkylation at the sulfonamide nitrogen with an alkyl halide can be achieved under basic conditions to yield an N-alkylated sulfonamide. This reaction is generally less common than derivatization of the primary amino group.
Cyclization and Heterocyclic Ring Formation Reactions
The ortho-disposed amino and bromo functionalities make this compound an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as an intramolecular nucleophile, displacing the bromine atom in a transition-metal-catalyzed process or reacting with another tethered electrophile.
A key example is the formation of a tetrahydroquinoline ring system from a related N-(2-bromophenyl)methanesulfonamide substrate. acs.org In this type of reaction, the sulfonamide nitrogen, after being coupled with a side chain, acts as the nucleophile in an intramolecular ring-opening of an azetidine, which is analogous to an intramolecular cyclization.
Potential cyclization strategies include:
Synthesis of Benzimidazoles : Reaction with an aldehyde followed by oxidative cyclization could potentially form a benzimidazole (B57391) ring, although this is less direct.
Intramolecular Buchwald-Hartwig Amination : If the primary amino group were first acylated with a molecule containing a halide (e.g., 2-chlorobenzoyl chloride), a subsequent intramolecular C-N coupling could be used to form a tricyclic system.
Pictet-Spengler Type Reactions : Following conversion of the amino group to a more complex side chain, acid-catalyzed cyclization onto the C5 position could form new ring systems.
Synthesis of Fused Thiadiazines : The sulfonamide moiety itself can participate in cyclization reactions under specific conditions to form heterocycles incorporating the sulfonamide sulfur and nitrogen atoms into the ring system. mdpi.com
The strategic placement of reactive handles allows for the construction of diverse and complex heterocyclic structures, making this compound a valuable intermediate in medicinal and materials chemistry. researchgate.netmdpi.comfrontiersin.org
Utility of N 4 Amino 2 Bromophenyl Methanesulfonamide As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The trifunctional nature of N-(4-amino-2-bromophenyl)methanesulfonamide makes it an attractive starting material for the synthesis of more complex molecular structures. The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methanesulfonamide (B31651) moiety can influence the electronic properties of the aromatic ring and participate in further functionalization.
Building Block for Nitrogen- and Sulfur-Containing Heterocycles
The inherent functionalities of this compound make it a promising candidate for the synthesis of various heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic site (via the bromo-substituent) within the same molecule allows for intramolecular cyclization strategies to form nitrogen-containing heterocycles. For instance, a related compound, N-(2-bromophenyl)methanesulfonamide, has been successfully utilized in the synthesis of tetrahydroquinoline, a valuable scaffold in medicinal chemistry. acs.org This suggests that this compound could be a precursor to novel amino-substituted heterocyclic frameworks.
Furthermore, the sulfonamide group can be incorporated into the heterocyclic ring system, leading to the formation of sulfur-containing heterocycles, which are of significant interest in drug discovery.
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The multiple reactive sites on this compound make it an ideal scaffold for DOS. By systematically and combinatorially modifying the amino group, the bromo position, and potentially the sulfonamide moiety, a large and diverse collection of related compounds can be rapidly synthesized. This approach is invaluable for the exploration of chemical space and the discovery of new bioactive compounds. The use of substituted anilines and other multi-functional building blocks is a common strategy in DOS to create novel molecular frameworks.
Synthesis of Analogs with Modified Substitution Patterns and Core Structures
The synthesis of analogs of this compound with modified substitution patterns is a key strategy for structure-activity relationship (SAR) studies in drug discovery. The bromine atom can be replaced with a variety of other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions, leading to a wide range of analogs. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing new aryl or heteroaryl groups at the bromo-position.
Below is a representative table of potential analogs that could be synthesized from this compound, based on common cross-coupling reactions.
| Starting Material | Coupling Partner | Catalyst/Conditions | Product (Analog) | Potential Application Area |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-(4-amino-2-phenylphenyl)methanesulfonamide | Medicinal Chemistry |
| This compound | 3-Pyridylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | N-(4-amino-2-(pyridin-3-yl)phenyl)methanesulfonamide | Materials Science |
| This compound | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOtBu | N-(4-amino-2-(phenylamino)phenyl)methanesulfonamide | Drug Discovery |
Strategies for Further Functionalization and Molecular Diversification
Beyond the primary reactions at its functional groups, this compound offers avenues for more complex molecular diversification. The amino group can be converted to other functionalities, such as an azide (B81097) or a nitro group, which can then be used in a variety of subsequent transformations. The aromatic ring itself can undergo further electrophilic substitution, although the substitution pattern will be directed by the existing groups.
Sequential functionalization is a powerful strategy to build molecular complexity. For instance, one could first perform a cross-coupling reaction at the bromine position, followed by modification of the amino group, and then potentially derivatize the sulfonamide. This step-wise approach allows for precise control over the final structure of the molecule.
The following table outlines a hypothetical multi-step functionalization strategy starting from this compound.
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
| 1 | Suzuki Coupling | Thiophene-2-boronic acid, Pd catalyst | N-(4-amino-2-(thiophen-2-yl)phenyl)methanesulfonamide | Introduction of a heterocyclic moiety |
| 2 | Acylation | Acetyl chloride, pyridine (B92270) | N-(4-acetamido-2-(thiophen-2-yl)phenyl)methanesulfonamide | Protection/modification of the amino group |
| 3 | N-Alkylation of Sulfonamide | Methyl iodide, K₂CO₃ | N-(4-acetamido-2-(thiophen-2-yl)phenyl)-N-methylmethanesulfonamide | Diversification of the sulfonamide |
Analytical Methodologies for Purity Assessment and Quantification in Research Settings
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are powerful tools for separating components of a mixture, allowing for the identification and quantification of a target compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally sensitive compounds like N-(4-amino-2-bromophenyl)methanesulfonamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this type of analysis. In a typical RP-HPLC method, the compound is dissolved in a suitable solvent and injected into the system. The separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.
A simple, reliable, and sensitive analytical method can be developed and validated for the quantitative determination of organic impurities in sulfonamide-related compounds by HPLC with a UV-visible or photodiode array (PDA) detector. wu.ac.thwu.ac.th The method's accuracy and precision would be validated to ensure it is suitable for its intended purpose. wu.ac.thwu.ac.th
Below is an illustrative table of typical HPLC parameters that could be used for the analysis of this compound, based on methods for similar aromatic sulfonamides.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Run Time | 40 minutes |
Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and the presence of polar functional groups, which can lead to poor peak shape and thermal degradation in the injector or column. To overcome these issues, derivatization of the amine and sulfonamide groups to increase volatility and thermal stability would likely be necessary prior to GC analysis.
Quantitative NMR (qNMR) for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical technique for determining the purity of organic compounds. sigmaaldrich.com It is a direct and absolute method that does not require a reference standard of the analyte itself. The purity is determined by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and weight.
For the qNMR analysis of this compound, a carefully weighed amount of the compound and a certified internal standard (e.g., maleic acid) would be dissolved in a deuterated solvent (e.g., DMSO-d6). nih.gov The ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response of signal intensity to the number of protons. The purity of the analyte is calculated from the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of protons giving rise to the selected signals. appchemical.com
Table 2: Key Parameters for a Hypothetical qNMR Experiment
| Parameter | Description |
|---|---|
| Analyte | This compound |
| Internal Calibrant (IC) | Maleic Acid |
| Solvent | DMSO-d6 |
| Spectrometer Frequency | e.g., 400 MHz or higher |
| Pulse Program | Single pulse with a long relaxation delay (e.g., 30s) |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., 16) |
| Data Processing | Baseline and phase correction followed by integration |
The universal nature of NMR detection allows for the identification and quantification of not only structurally related impurities but also residual solvents and water, which may not be readily detectable by other methods. sigmaaldrich.com
Elemental Analysis for Stoichiometry Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur and bromine) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and stoichiometry. mdpi.commdpi.com
For this compound, with the molecular formula C₇H₉BrN₂O₂S, the theoretical elemental composition can be calculated as follows:
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 31.70 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.42 |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.14 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.57 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.07 |
| Sulfur | S | 32.065 | 1 | 32.065 | 12.10 |
| Total | | | | 265.13 | 100.00 |
This technique is particularly valuable for confirming the identity of a newly synthesized batch of the compound and ensuring the absence of significant inorganic impurities.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of substituted anilines exist, future research will focus on developing more efficient, sustainable, and versatile synthetic pathways. markwideresearch.com For N-(4-amino-2-bromophenyl)methanesulfonamide, this involves exploring strategies that offer improved atom economy, milder reaction conditions, and access to a broader range of derivatives.
Emerging synthetic methodologies applicable to this compound include:
C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials. Future research could target the direct introduction of the methanesulfonamide (B31651) group or other functionalities onto a 2-bromo-4-aminophenyl core, bypassing multiple steps and reducing waste.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could significantly improve yield, purity, and manufacturing efficiency.
Photoredox Catalysis: Light-mediated catalysis enables unique chemical transformations under exceptionally mild conditions. acs.org This approach could be explored for novel C-N or C-S bond formations relevant to the synthesis of the target molecule and its analogs, potentially accessing chemical space that is inaccessible through thermal methods. acs.org
Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers unparalleled selectivity (regio-, stereo-, and chemo-selectivity) and operates in environmentally benign aqueous media. Research into engineered enzymes could yield biocatalysts capable of specific bromination or amination steps, providing a green alternative to conventional chemical reagents.
| Parameter | Conventional Pathway (e.g., Multi-step Aromatic Substitution) | Future Pathway (e.g., C-H Activation in Flow) |
|---|---|---|
| Starting Materials | Pre-functionalized aromatics | Simpler, less-functionalized precursors |
| Number of Steps | Multiple (e.g., 3-5 steps) | Fewer (e.g., 1-2 steps) |
| Reaction Conditions | Often harsh (high temp, strong acids/bases) | Generally milder, enhanced safety |
| Waste Generation | Higher (stoichiometric byproducts) | Lower (catalytic, higher atom economy) |
| Scalability | Challenging batch-to-batch consistency | Seamless scalability and automation |
Advanced Spectroscopic and Structural Analysis Techniques
A comprehensive understanding of the three-dimensional structure, electronic properties, and intermolecular interactions of this compound is crucial for predicting its behavior and designing new applications. While standard techniques like 1H NMR and FT-IR are routinely used, future research will employ more sophisticated methods to gain deeper insights. rsc.orgresearchgate.net
Solid-State NMR (ssNMR): Unlike solution-state NMR, ssNMR provides detailed information about the structure and dynamics of the molecule in its solid, crystalline form. This can reveal insights into crystal packing, polymorphism, and intermolecular hydrogen bonding involving the amine and sulfonamide groups, which are critical for understanding its physical properties. researchgate.net
Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) can unequivocally confirm the connectivity and spatial relationships between atoms, which is particularly important for unambiguously characterizing complex derivatives or reaction products.
High-Resolution Mass Spectrometry (HRMS): Techniques like MALDI-TOF can provide extremely accurate mass measurements, confirming the elemental composition of the molecule and its synthetic derivatives with high confidence. mdpi.com
X-ray Crystallography and Neutron Diffraction: Single-crystal X-ray diffraction remains the gold standard for determining the precise 3D atomic arrangement. mdpi.com Complementary neutron diffraction studies could precisely locate hydrogen atoms, offering unparalleled detail about the hydrogen bonding networks that dictate the supramolecular architecture. researchgate.net
| Technique | Specific Structural Insight for this compound |
|---|---|
| Solid-State NMR | Elucidation of crystal packing, polymorphism, and intermolecular H-bonding. |
| 2D NMR (NOESY) | Confirmation of through-space proximity between protons on the aromatic ring and the methyl group. |
| X-ray Crystallography | Precise bond lengths, bond angles, and 3D conformation of the molecule in the crystal lattice. |
| Neutron Diffraction | Accurate localization of amine and sulfonamide hydrogen atoms to define the hydrogen bond geometry. |
Development of New Computational Models for Prediction of Chemical Behavior
Computational chemistry is an indispensable tool for accelerating chemical research. researchgate.net Developing bespoke computational models for this compound and its derivatives can enable the in silico prediction of their properties, guiding experimental efforts and reducing the need for trial-and-error synthesis.
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, predict spectroscopic signatures (NMR, IR spectra), determine reaction mechanisms, and calculate properties like electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR/QSPR models can be built to correlate structural features with specific activities or properties (e.g., solubility, potential bioactivity). nih.gov These models can then be used to predict the properties of unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological macromolecules. This is particularly valuable for predicting solubility and potential binding modes to protein targets.
| Computational Model | Predicted Chemical Behavior/Property | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity, spectral properties, reaction energetics | Guiding synthetic pathway design and spectral assignment |
| QSAR/QSPR | Solubility, lipophilicity, potential bioactivity | Prioritizing derivatives for synthesis in drug discovery |
| Molecular Dynamics (MD) | Conformational landscape, solvation behavior | Understanding physical properties and biomolecular interactions |
Integration with Automated Synthesis and High-Throughput Screening for Chemical Space Exploration
The convergence of automation, robotics, and data science is revolutionizing chemical discovery. drugtargetreview.com Integrating this compound into automated workflows can dramatically accelerate the exploration of its chemical space to identify derivatives with enhanced properties.
Automated Synthesis Platforms: Using this compound as a starting scaffold, automated synthesizers can perform reactions in parallel, rapidly generating libraries of hundreds or thousands of derivatives in microplate format. nih.gov This allows for systematic modification of the amine, the aromatic ring, or the sulfonamide group to probe structure-activity relationships. nih.gov
High-Throughput Experimentation (HTE): HTE can be used to quickly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of the parent molecule or its derivatives. acs.org This miniaturized, parallel approach significantly reduces the time and resources required for reaction development. drugtargetreview.com
High-Throughput Screening (HTS): The synthesized libraries of derivatives can be rapidly evaluated for desired properties using HTS. ctppc.org For example, assays could screen for specific enzyme inhibition, receptor binding, or desired physicochemical properties, allowing for the rapid identification of "hit" compounds from a large pool of candidates. ctppc.org The combination of machine learning algorithms with automated HTE may deliver a step-change in the efficiency of molecular discovery. drugtargetreview.com
| Stage | Technology | Objective for this compound |
|---|---|---|
| 1. Library Design | Computational Modeling (QSAR) | Design a virtual library of 1,000 derivatives with predicted target properties. |
| 2. Synthesis | Automated Parallel Synthesizer | Synthesize the designed library using the parent compound as a scaffold. |
| 3. Purification & Analysis | Automated HPLC/MS | Purify and confirm the identity and purity of each compound in the library. |
| 4. Screening | High-Throughput Screening (HTS) | Test all synthesized compounds in a relevant biological or material science assay. |
| 5. Data Analysis | Machine Learning Algorithms | Identify structure-activity relationships and select "hits" for further study. |
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 0–5°C during sulfonylation to minimize byproducts.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for higher solubility of intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | Ac₂O, Et₃N, DCM, 0°C | 85 | >90% |
| Sulfonylation | MsCl, Et₃N, DCM, RT | 72 | >95% |
| Deprotection | NaHCO₃, H₂O/EtOH | 90 | >98% |
Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and X-ray crystallography results for derivatives of this compound?
Methodological Answer :
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:
Multi-Technique Validation :
- X-ray Diffraction : Use single-crystal X-ray data (e.g., SHELX-refined structures) to confirm bond lengths and angles .
- Solid-State NMR : Compare with solution-state NMR to identify conformational flexibility .
Computational Modeling :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and correlate with experimental data .
Hydrogen Bond Analysis :
- Examine hydrogen-bonding networks in the crystal lattice (e.g., O–H⋯O/N–H⋯O interactions) that may alter spectroscopic properties .
Case Study :
In N-(2-hydroxy-5-nitrophenyl)methanesulfonamide, X-ray data revealed a 8.78° dihedral angle between the aromatic ring and nitro group, explaining deviations in NMR coupling constants .
Advanced: What are the best practices for characterizing the crystalline structure of this compound using X-ray diffraction?
Q. Methodological Answer :
Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) .
Data Collection :
- Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Collect reflections at low temperature (e.g., 100 K) to minimize thermal motion .
Structure Refinement :
Q. Methodological Answer :
Descriptor Selection :
- Electronic : Hammett σ values for Br and NH₂ substituents .
- Steric : Molar refractivity (MR) of the bromophenyl group.
Model Training :
- Use partial least squares (PLS) regression with datasets of IC₅₀ values against COX-2 or kinase targets .
Validation :
- Cross-validate with leave-one-out (LOO) or external test sets (R² > 0.7 acceptable).
Example QSAR Equation :
log(1/IC₅₀) = 0.75(±0.12)σ + 1.2(±0.3)MR – 2.1
Basic/Advanced: What methodological considerations are critical when studying the sulfonamide group’s role in bioactivity?
Q. Methodological Answer :
Comparative Studies :
- Synthesize analogs (e.g., replacing SO₂NH₂ with CONH₂) and compare inhibition constants (Ki) .
pH Dependence :
- Measure activity at physiological pH (7.4) to account for sulfonamide deprotonation (pKa ~10) .
Molecular Docking :
- Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2), focusing on hydrogen bonds with SO₂NH₂ .
Q. Key Interaction Table :
| Target | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| COX-2 | -9.2 | Arg120, Tyr355 |
| Carbonic Anhydrase | -8.5 | Thr199, Glu106 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
